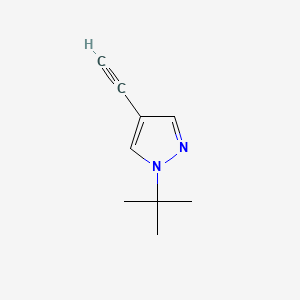
3-Ethoxy-4-hydroxybenzimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-4-hydroxybenzimidamide is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzimidazole, featuring an ethoxy group at the 3-position and a hydroxy group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-hydroxybenzimidamide typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with ammonia or an amine under specific conditions. One common method is the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and ammonium acetate in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethoxy-4-hydroxybenzimidamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the imidamide group to an amine group.
Substitution: The ethoxy and hydroxy groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: 3-Ethoxy-4-hydroxybenzoic acid.
Reduction: 3-Ethoxy-4-hydroxybenzylamine.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Aplicaciones Científicas De Investigación
3-Ethoxy-4-hydroxybenzimidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-4-hydroxybenzimidamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The ethoxy and hydroxy groups can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex .
Comparación Con Compuestos Similares
Similar Compounds
3-Ethoxy-4-hydroxybenzaldehyde: A precursor in the synthesis of 3-Ethoxy-4-hydroxybenzimidamide.
3-Hydroxy-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
4-Hydroxybenzimidamide: Lacks the ethoxy group, making it less hydrophobic.
Uniqueness
This compound is unique due to the presence of both ethoxy and hydroxy groups, which confer specific chemical properties and reactivity. These functional groups enhance its solubility in organic solvents and its ability to participate in hydrogen bonding, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
3-ethoxy-4-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-8-5-6(9(10)11)3-4-7(8)12/h3-5,12H,2H2,1H3,(H3,10,11) |
Clave InChI |
CDCGELYKWWKTOS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)C(=N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13605117.png)
![7-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,7-diazaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13605132.png)



amine](/img/no-structure.png)

![2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13605179.png)


![6,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13605188.png)

